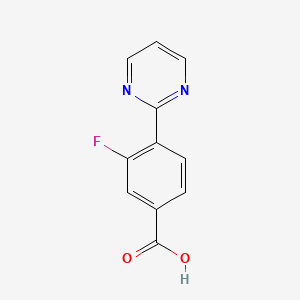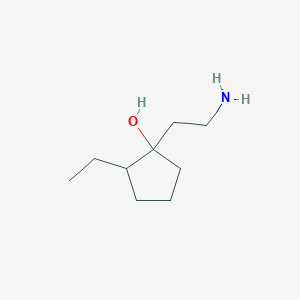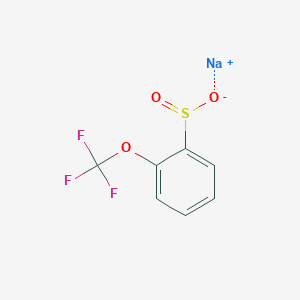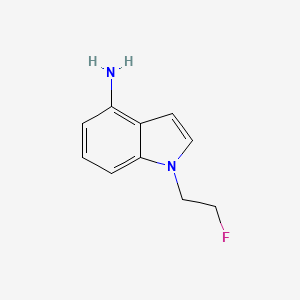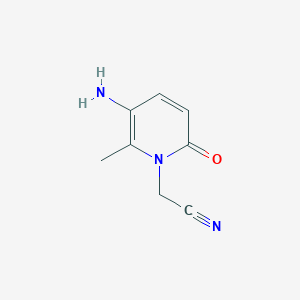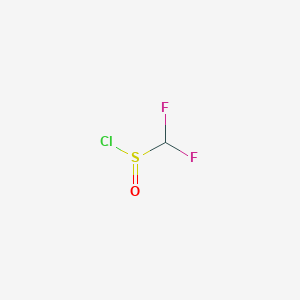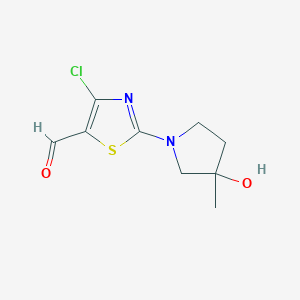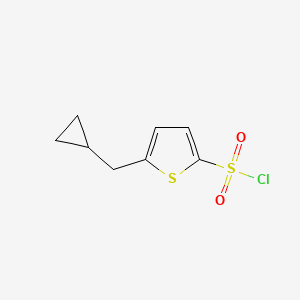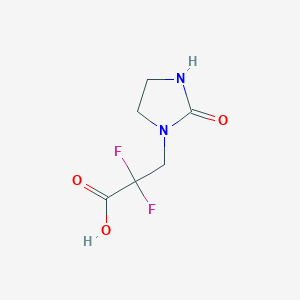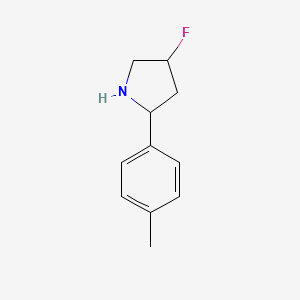
1-(3-Chlorobutyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobutyl)pyrrolidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is a colorless liquid at room temperature and is known for its characteristic odor. It is soluble in many organic solvents, including ethanol, ether, and petroleum ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)pyrrolidine can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chlorobutanol: This method involves the reaction of pyrrolidine with 3-chlorobutanol under acidic conditions to form this compound.
Reaction of Pyrrolidine with 3-Chlorobutyl Chloride: Another method involves the reaction of pyrrolidine with 3-chlorobutyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of pyrrolidine with 3-chlorobutyl chloride in a reactor, followed by purification through distillation to obtain the desired product.
Analyse Chemischer Reaktionen
1-(3-Chlorobutyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidine N-oxides.
Reduction: Pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobutyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives.
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobutyl)pyrrolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorobutyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the chlorobutyl group.
1-(3-Chloropropyl)pyrrolidine: A similar compound with a shorter carbon chain.
1-(3-Chlorobutyl)piperidine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the chlorobutyl group allows for specific interactions and reactions that are not possible with the parent pyrrolidine or other similar compounds.
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
1-(3-chlorobutyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RGLXFTAHDBVAPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1CCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


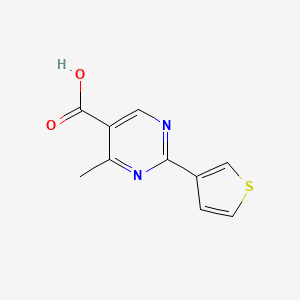

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
